molecular formula C19H14F3NO2 B13052695 Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate

Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate

Cat. No.: B13052695
M. Wt: 345.3 g/mol
InChI Key: SEAUSINWNWWZJQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a quinoline core. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with 3-methyl-2-aminobenzophenone under acidic conditions to form the quinoline core. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate: Lacks the additional methyl group on the quinoline core.

    3-(Trifluoromethyl)phenylquinoline-4-carboxylate: Does not have the ester group.

    2-(3-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is unique due to the combination of the trifluoromethyl group and the ester functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C19H14F3NO2

Molecular Weight

345.3 g/mol

IUPAC Name

methyl 3-methyl-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C19H14F3NO2/c1-11-16(18(24)25-2)14-8-3-4-9-15(14)23-17(11)12-6-5-7-13(10-12)19(20,21)22/h3-10H,1-2H3

InChI Key

SEAUSINWNWWZJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)C(F)(F)F)C(=O)OC

Origin of Product

United States

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